
1,2-ETHYLENEBIS(9-FLUORENYL)ZIRCONIUM DICHLORIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Ethylenebis(9-fluorenyl)zirconium dichloride is a metallocene compound that has garnered significant interest in the field of organometallic chemistry. This compound is known for its unique structure, which consists of a zirconium center coordinated to two fluorenyl ligands and two chloride ions. It is often used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Ethylenebis(9-fluorenyl)zirconium dichloride can be synthesized through the reaction of zirconium tetrachloride with 1,2-ethylenebis(9-fluorenyl) in the presence of a suitable solvent. The reaction typically requires an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to obtain a high-purity product suitable for use in catalytic applications .
化学反应分析
Types of Reactions
1,2-Ethylenebis(9-fluorenyl)zirconium dichloride primarily undergoes reactions typical of metallocenes, including:
Polymerization: It acts as a catalyst in the polymerization of olefins, such as ethylene and propylene.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used to replace the chloride ligands.
Major Products
科学研究应用
1,2-Ethylenebis(9-fluorenyl)zirconium dichloride has a wide range of applications in scientific research:
作用机制
The mechanism by which 1,2-ethylenebis(9-fluorenyl)zirconium dichloride exerts its catalytic effects involves the activation of olefins through coordination to the zirconium center. This coordination facilitates the insertion of the olefin into the zirconium-carbon bond, leading to the growth of the polymer chain. The presence of co-catalysts, such as methylaluminoxane, enhances the catalytic activity by stabilizing the active species and promoting the polymerization process .
相似化合物的比较
Similar Compounds
- Bis(cyclopentadienyl)zirconium dichloride (Cp2ZrCl2)
- Rac-ethylenebis(1-indenyl)zirconium dichloride
- Rac-dimethylsilylbis(1-indenyl)zirconium dichloride
Uniqueness
1,2-Ethylenebis(9-fluorenyl)zirconium dichloride is unique due to its fluorenyl ligands, which provide distinct electronic and steric properties compared to cyclopentadienyl or indenyl ligands. These properties influence the catalyst’s activity and selectivity in polymerization reactions, making it suitable for producing specific types of polyolefins with desired characteristics .
属性
CAS 编号 |
148799-37-5 |
|---|---|
分子式 |
C28H20Cl2Zr 10* |
分子量 |
518.59 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


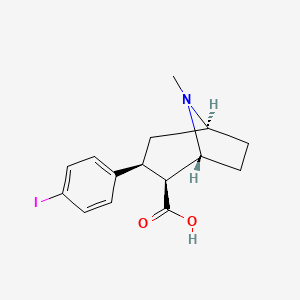
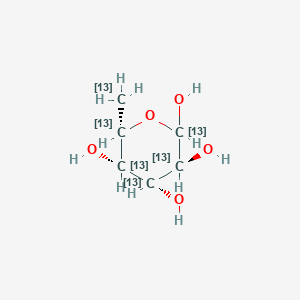
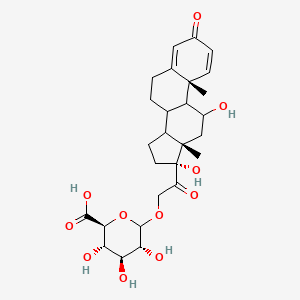
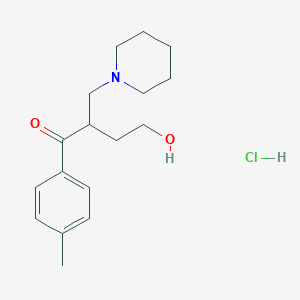
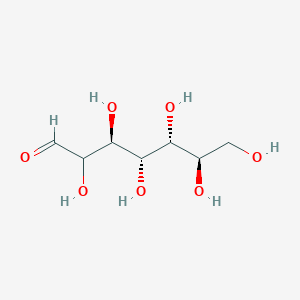
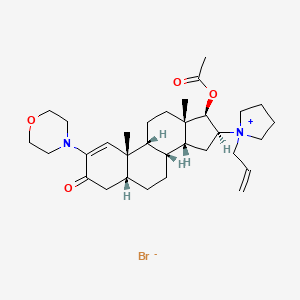
![4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose](/img/structure/B1146335.png)
